Phosphonic diamide, N,N'-bis(4-chloro-2-pyrimidinyl)-P-phenyl
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Overview
Description
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl is a chemical compound known for its unique structure and properties It belongs to the class of phosphonic acid compounds and is characterized by the presence of pyrimidinyl and phenyl groups attached to the phosphonic diamide core
Preparation Methods
The synthesis of phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl involves several steps. Typically, the synthetic route includes the reaction of 4-chloro-2-pyrimidinylamine with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chlorine atoms in the pyrimidinyl groups are replaced by other substituents, such as alkyl or aryl groups, using appropriate reagents and conditions.
Scientific Research Applications
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl can be compared with other similar compounds, such as:
- N,N’-Bis(4-chloro-2-pyrimidinyl)-P-methylphosphonic diamide
- N,N’-Bis(4-chloro-2-pyrimidinyl)-P-ethylphosphonic diamide
- N,N’-Bis(4-chloro-2-pyrimidinyl)-P-propylphosphonic diamide
These compounds share similar structural features but differ in the substituents attached to the phosphonic diamide core
Properties
CAS No. |
6948-50-1 |
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Molecular Formula |
C14H11Cl2N6OP |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4-chloro-N-[[(4-chloropyrimidin-2-yl)amino]-phenylphosphoryl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H11Cl2N6OP/c15-11-6-8-17-13(19-11)21-24(23,10-4-2-1-3-5-10)22-14-18-9-7-12(16)20-14/h1-9H,(H2,17,18,19,20,21,22,23) |
InChI Key |
MDLWLWFSWSEWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(NC2=NC=CC(=N2)Cl)NC3=NC=CC(=N3)Cl |
Origin of Product |
United States |
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